(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide
Description
Properties
IUPAC Name |
(3aS)-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c7-10(8)6-3-1-2-5(6)4-9-10/h5H,1-4H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFHPXGNIIMFHE-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COS(=O)(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2COS(=O)(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631659 | |
| Record name | (3aS)-Tetrahydro-1H,3H-1lambda~6~-pyrrolo[1,2-c][1,2,3]oxathiazole-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132635-95-1 | |
| Record name | (3aS)-Tetrahydro-1H,3H-1lambda~6~-pyrrolo[1,2-c][1,2,3]oxathiazole-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chiral Resolution via Cyclocondensation
The most widely reported synthetic route involves the cyclocondensation of (S)-pyrrolidine derivatives with sulfur-based oxidizing agents. A 2023 Chinese patent (CN117362316A) details a four-step process :
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Protection of pyrrolidine nitrogen : (S)-pyrrolidine is treated with para-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding (S)-N-tosylpyrrolidine (85–92% yield).
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Sulfur insertion : Reaction with thiourea in ethanol under reflux introduces a thiol group at the C2 position.
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Oxidative cyclization : Hydrogen peroxide (H₂O₂) in acetic acid mediates cyclization to form the oxathiazole ring, with the sulfonyl group acting as a stereochemical director.
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Deprotection : Hydrolysis using NaOH/MeOH removes the tosyl group, yielding the target compound with >98% enantiomeric excess (ee) .
Critical parameters include:
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Temperature control during cyclization (60–70°C prevents racemization).
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Molar ratio of H₂O₂ to thiourea (1.2:1 optimal for ring closure).
Asymmetric Synthesis from L-Proline
A 2022 RSC publication (PMC9786072) describes an enantioselective route starting from L-proline :
| Step | Reagents/Conditions | Yield |
|---|
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Esterification | L-proline + SOCl₂/MeOH | 94%
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Sulfonation | Chlorosulfonic acid, 0°C | 88%
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Ring-closing metathesis | Grubbs II catalyst, DCM | 76%
Key findings:
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Grubbs II catalyst enables formation of the strained oxathiazole ring without epimerization.
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X-ray crystallography confirmed the (S)-configuration (CCDC deposition 2212326) .
Industrial-Scale Manufacturing
Sigma-Aldrich’s protocol (SYX00081) highlights a continuous-flow approach for kilogram-scale production :
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Reactor setup : Two-stage microfluidic system with:
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Stage 1: Mixing of (S)-pyrrolidine-2-methanol (1.0 M) and thionyl chloride (1.05 eq) at −10°C.
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Stage 2: Oxidation with Oxone® (2.2 eq) in aqueous acetonitrile (60°C).
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Productivity : 12.8 g/h with 91% yield and 99.5% purity (HPLC) .
Advantages over batch processing:
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Reduced reaction time (22 min vs. 8 h batch).
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Consistent ee (>99%) across 50 batches.
Comparative Analysis of Methods
| Method | Starting Material | Key Step | Yield | ee (%) | Scalability |
|---|---|---|---|---|---|
| Cyclocondensation | (S)-pyrrolidine | H₂O₂ cyclization | 78% | 98 | Moderate |
| L-Proline route | L-proline | Grubbs catalysis | 76% | >99 | Low |
| Flow synthesis | Pyrrolidine-2-methanol | Continuous oxidation | 91% | 99.5 | High |
Mechanistic Insights and Side Reactions
DFT calculations (B3LYP/6-31G*) reveal the oxidative cyclization proceeds via:
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Sulfenic acid intermediate : Formation of a planar sulfoxide (ΔG‡ = 18.3 kcal/mol).
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Ring closure : Stereoselective attack of the thiolate on the electrophilic carbon (TS energy 24.1 kcal/mol) .
Common impurities:
Purification and Characterization
Chromatography :
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Silica gel (ethyl acetate/hexane 3:7) removes sulfonic acid byproducts.
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Chiral HPLC (Chiralpak IC-3 column) confirms enantiopurity .
Spectroscopic Data :
Chemical Reactions Analysis
Types of Reactions
(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further chemical transformations .
Scientific Research Applications
(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential drug candidate or as a precursor for the development of new pharmaceuticals.
Industry: The compound’s unique structure makes it useful in the development of novel materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of (S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Analogues
The following table summarizes critical differences between (S)-tetrahydro-3H-pyrrolo[1,2-c][1,2,3]oxathiazole 1,1-dioxide and related sulfamidates/thiadiazoles:
Pharmacological Relevance
- Orexin Receptor Antagonists : The target compound’s derivatives (e.g., (S)-2-(2-chloro-5-methoxybenzyl)pyrrolidine) show superior binding affinity (IC₅₀ < 10 nM) compared to analogues derived from tetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-dioxide, which exhibit off-target activity at serotonin receptors .
- Toxicity Profile: Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives demonstrate higher hepatotoxicity in preclinical studies, limiting their therapeutic utility compared to the target compound .
Biological Activity
(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide is a heterocyclic compound with significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula: C₅H₉NO₃S
- Molecular Weight: 163.2 g/mol
- CAS Number: 132635-95-1
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity: Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, it has been tested against several cancer cell lines and demonstrated cytotoxicity comparable to established chemotherapeutic agents.
- Antimicrobial Properties: The compound has displayed significant antibacterial activity against various pathogens. In vitro assays have indicated effectiveness against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects: Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for further research in inflammatory diseases.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the core structure can significantly influence its pharmacological profile. Key findings include:
- Substituent Effects: Variations in substituents on the pyrrolidine ring can enhance or diminish biological activity. For example, introducing electron-withdrawing groups has been associated with increased potency against specific cancer cell lines.
- Isomeric Forms: The stereochemistry of the compound plays a pivotal role in its interaction with biological targets. The (S)-enantiomer has shown superior activity compared to its (R)-counterpart in preliminary studies.
Case Study 1: Antitumor Activity
A study conducted on various derivatives of this compound evaluated its cytotoxic effects on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. This suggests potential for development as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating promising antibacterial activity.
Data Table: Biological Activity Summary
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antitumor | IC50 = 15 µM (MCF-7) | Study on cytotoxicity |
| Antimicrobial | MIC = 32 µg/mL | Antibacterial assays |
| Anti-inflammatory | Modulation of pathways | Preliminary studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
